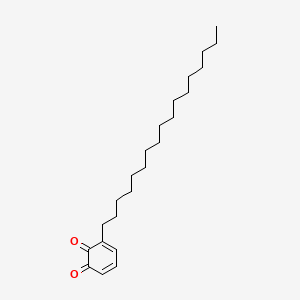
3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl- is an organic compound characterized by a cyclohexadiene ring with two ketone groups at positions 1 and 2, and a heptadecyl group at position 3. This compound is part of the broader class of cyclohexadiene diones, which are known for their diverse chemical reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl- typically involves the alkylation of 3,5-cyclohexadiene-1,2-dione with a heptadecyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: The heptadecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and suitable alkyl or aryl halides.
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Various alkyl or aryl derivatives
科学的研究の応用
3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s diketone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the heptadecyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
類似化合物との比較
Similar Compounds
3,5-Cyclohexadiene-1,2-dione, 3,5-bis(1,1-dimethylethyl)-: Known for its stability and use in various chemical reactions.
1,3-Cyclohexanedione: A simpler diketone with applications in organic synthesis and as a reagent in chemical reactions.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Used as a reagent to test for aldehyde functional groups and in various organic reactions.
Uniqueness
3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl- is unique due to its long heptadecyl chain, which imparts distinct physical and chemical properties. This structural feature enhances its solubility in nonpolar solvents and its ability to interact with biological membranes, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
75776-33-9 |
|---|---|
分子式 |
C23H38O2 |
分子量 |
346.5 g/mol |
IUPAC名 |
3-heptadecylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24)23(21)25/h17,19-20H,2-16,18H2,1H3 |
InChIキー |
NQJTYMVKSCBYFJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC1=CC=CC(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


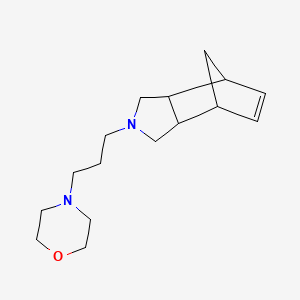
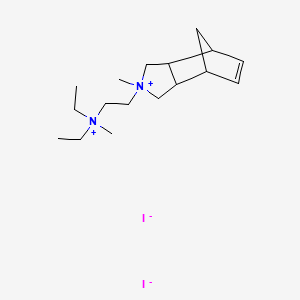
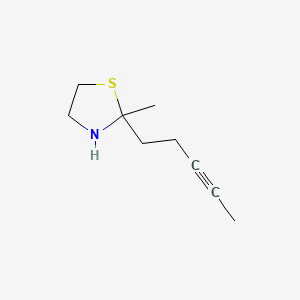

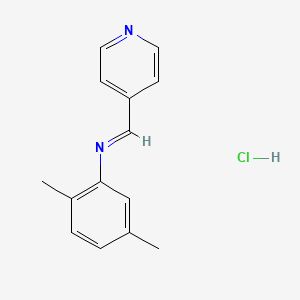
![2-[(Diphenylphosphanyl)methyl]phenol](/img/structure/B14441128.png)
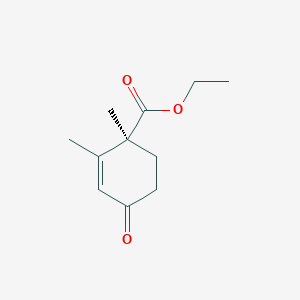
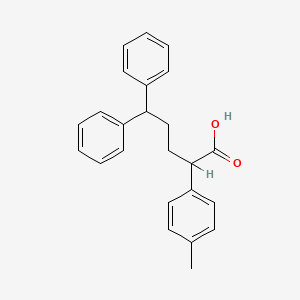
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol](/img/structure/B14441142.png)
![(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol](/img/structure/B14441147.png)
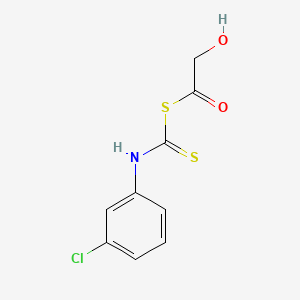
![N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine](/img/structure/B14441153.png)

![tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14441171.png)
